2-Chloro-1,3-difluorobenzene
Overview
Description
2-Chloro-1,3-difluorobenzene is an aromatic compound with the molecular formula C6H3ClF2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-difluorobenzene can be synthesized through several methods. One common method involves the diazotization of 2-chloro-1,3-difluoroaniline followed by a Sandmeyer reaction. The diazonium salt intermediate is formed by reacting the aniline derivative with sodium nitrite and hydrochloric acid. This intermediate is then treated with copper(I) chloride to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the direct fluorination of chlorobenzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effects of the chlorine and fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes it more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid is employed for sulfonation reactions.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Nitration: 2-Chloro-1,3-difluoro-4-nitrobenzene.
Sulfonation: 2-Chloro-1,3-difluoro-4-sulfonic acid.
Halogenation: 2-Chloro-1,3-difluoro-4-chlorobenzene.
Scientific Research Applications
2-Chloro-1,3-difluorobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluorobenzene in chemical reactions involves the interaction of its electron-deficient aromatic ring with nucleophiles or electrophiles. The chlorine and fluorine atoms withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
1,3-Difluorobenzene: Lacks the chlorine atom, making it less reactive towards nucleophilic substitution.
2-Chloro-1,4-difluorobenzene: The fluorine atoms are positioned differently, affecting its reactivity and the types of reactions it undergoes.
2-Chloro-1,3-dichlorobenzene: Contains an additional chlorine atom, which further decreases its reactivity towards electrophilic aromatic substitution.
Uniqueness: 2-Chloro-1,3-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic properties to the molecule. This makes it particularly useful in selective synthetic applications where controlled reactivity is required .
Properties
IUPAC Name |
2-chloro-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQYBFTOANOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191719 | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38361-37-4 | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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